Cas no 54314-84-0 ([(3-bromopropoxy)methyl]benzene)

[(3-Bromopropoxy)methyl]benzene is a brominated aromatic ether compound characterized by its functionalized propyl chain terminating in a bromine atom. This structure makes it a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions, where the bromine serves as a leaving group. Its benzene ring provides stability, while the (3-bromopropoxy)methyl moiety enhances reactivity in alkylation or cross-coupling processes. The compound is useful in pharmaceutical and agrochemical research for constructing complex molecules. Its well-defined reactivity and compatibility with various reaction conditions make it a valuable reagent for introducing propyl-linked aromatic frameworks. Proper handling is advised due to the potential lachrymatory effects of brominated compounds.
[(3-bromopropoxy)methyl]benzene structure
54314-84-0 structure
商品名:[(3-bromopropoxy)methyl]benzene
CAS番号:54314-84-0
MF:C10H13OBr
メガワット:229.11362
MDL:MFCD00134570
CID:56570
PubChem ID:2776064

[(3-bromopropoxy)methyl]benzene 化学的及び物理的性質

名前と識別子

    • ((3-Bromopropoxy)methyl)benzene
    • Benzyl 3-bromopropyl ether
    • 3-bromopropoxymethylbenzene
    • 3-(Benzyloxy)propyl Bromide
    • (3-Bromopropoxymethyl)benzene
    • [(3-bromopropoxy)methyl]benzene
    • benzyl(3-bromopropyl)ether
    • 1-bromo-3-benzyloxypropane
    • AM20060664
    • FT-0640236
    • MFCD00134570
    • DTXSID10379794
    • EN300-213748
    • 3-bromopropyl phenylmethyl ether
    • SCHEMBL281251
    • AKOS009156987
    • (3-bromo-propoxymethyl)-benzene
    • CS-W001590
    • 54314-84-0
    • AC-25475
    • 1-benzyloxy-3-bromopropane
    • 3-bromopropylbenzyl ether
    • benzyl3-bromopropyl ether
    • 3-benzyloxy-1-bromopropane
    • Benzene, [(3-bromopropoxy)methyl]-
    • 3-benzyloxypropyl bromide
    • GS-4251
    • 3-benzyloxypropylbromide
    • BENZYL3-BROMOPROPYLETHER
    • benzyl 3-bromo-propyl ether
    • PSUXTZLDBVEZTD-UHFFFAOYSA-N
    • O-benzyl-3-bromo-1-propanol
    • SY013896
    • Benzyl 3-bromopropyl ether, 98%
    • J-519787
    • BCP20136
    • B2818
    • benzyl (3-bromopropyl) ether
    • DTXCID10330820
    • DB-318690
    • MDL: MFCD00134570
    • インチ: InChI=1S/C10H13BrO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
    • InChIKey: PSUXTZLDBVEZTD-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)COCCCBr

計算された属性

  • せいみつぶんしりょう: 228.01500
  • どういたいしつりょう: 228.015
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 5
  • 複雑さ: 100
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 9.2A^2

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.298 g/mL at 25 °C(lit.)
  • ゆうかいてん: No data available
  • ふってん: 141°C/14mmHg(lit.)
  • フラッシュポイント: 華氏温度:235.4°f
    摂氏度:113°c
  • 屈折率: n20/D 1.531(lit.)
  • すいようせい: Slightly soluble in water.
  • PSA: 9.23000
  • LogP: 2.98820
  • ようかいせい: 未確定

[(3-bromopropoxy)methyl]benzene セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S37/39
  • 危険物標識: Xi
  • セキュリティ用語:S26-S37/39
  • ちょぞうじょうけん:Store at room temperature
  • リスク用語:R36/37/38

[(3-bromopropoxy)methyl]benzene 税関データ

  • 税関コード:2909309090
  • 税関データ:

    中国税関コード:

    2909309090

    概要:

    2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

[(3-bromopropoxy)methyl]benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-213748-1.0g
[(3-bromopropoxy)methyl]benzene
54314-84-0 95%
1g
$24.0 2023-05-31
Enamine
EN300-213748-25.0g
[(3-bromopropoxy)methyl]benzene
54314-84-0 95%
25g
$169.0 2023-05-31
Enamine
EN300-213748-50.0g
[(3-bromopropoxy)methyl]benzene
54314-84-0 95%
50g
$292.0 2023-05-31
abcr
AB252012-25 g
Benzyl3-bromopropyl ether, 95%; .
54314-84-0 95%
25g
€207.00 2023-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1035332-25g
((3-Bromopropoxy)methyl)benzene
54314-84-0 98%
25g
¥306.00 2024-05-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1035332-5g
((3-Bromopropoxy)methyl)benzene
54314-84-0 98%
5g
¥78.00 2024-05-09
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B2818-25G
Benzyl 3-Bromopropyl Ether
54314-84-0 >95.0%(GC)
25g
¥2310.00 2024-04-16
Chemenu
CM147882-100g
((3-bromopropoxy)methyl)benzene
54314-84-0 95+%
100g
$350 2021-06-17
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R011280-1g
[(3-bromopropoxy)methyl]benzene
54314-84-0 97%
1g
¥27 2024-05-22
Apollo Scientific
OR22888-10g
[(3-Bromopropoxy)methyl]benzene
54314-84-0 96%
10g
£57.00 2023-09-01

[(3-bromopropoxy)methyl]benzene 関連文献

[(3-bromopropoxy)methyl]benzeneに関する追加情報

Chemical Profile of [(3-bromopropoxy)methyl]benzene (CAS No. 54314-84-0)

[(3-bromopropoxy)methyl]benzene, chemically designated as CAS No. 54314-84-0, is a significant compound in the realm of organic synthesis and pharmaceutical research. This aromatic ether derivative features a benzene ring substituted with a (3-bromopropoxy)methyl group, making it a versatile intermediate in the development of various chemical entities. The presence of both bromine and ether functionalities imparts unique reactivity, enabling its use in diverse synthetic pathways.

The structural motif of (3-bromopropoxy)methyl]benzene is highly valuable in medicinal chemistry due to its ability to serve as a precursor for more complex molecules. The bromine atom at the propoxy position facilitates nucleophilic aromatic substitution reactions, allowing for the introduction of different functional groups at the aromatic core. This characteristic makes it particularly useful in constructing biaryl compounds, which are prevalent in many pharmacologically active agents.

Recent advancements in drug discovery have highlighted the importance of (3-bromopropoxy)methyl]benzene in the synthesis of kinase inhibitors and other targeted therapies. For instance, studies have demonstrated its role in generating novel benzene derivatives that exhibit potent activity against specific enzymatic targets. The ether linkage not only enhances solubility but also modulates electronic properties, influencing binding affinity and selectivity in drug candidates.

In addition to its pharmaceutical applications, (3-bromopropoxy)methyl]benzene has found utility in materials science, particularly in the development of liquid crystals and organic semiconductors. The rigid benzene ring combined with the flexible propoxy side chain allows for tunable molecular packing, which is crucial for optimizing material properties such as thermal stability and charge transport efficiency.

The bromine substituent also plays a critical role in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are cornerstone techniques in modern synthetic organic chemistry. These reactions enable the formation of carbon-carbon bonds under mild conditions, facilitating the construction of intricate molecular architectures. Consequently, (3-bromopropoxy)methyl]benzene has become an indispensable building block in both academic research and industrial settings.

From a mechanistic standpoint, the reactivity of (3-bromopropoxy)methyl]benzene can be attributed to its ability to undergo electrophilic aromatic substitution when appropriately activated. The electron-withdrawing nature of the bromine atom enhances electrophilicity at positions ortho and para to it, making these sites susceptible to attack by nucleophiles or other electrophiles. This dual functionality allows for a broad spectrum of synthetic transformations, making it a preferred choice for chemists engaged in complex molecule synthesis.

Recent literature has also explored the use of (3-bromopropoxy)methyl]benzene in polymer chemistry, where it serves as a monomer or crosslinking agent. The incorporation of this unit into polymer backbones can impart unique properties such as biodegradability or stimuli-responsive behavior. Such innovations underscore the compound's versatility beyond traditional small-molecule applications.

In conclusion, (3-bromopropoxy)methyl]benzene (CAS No. 54314-84-0) represents a cornerstone compound in synthetic chemistry with far-reaching implications across multiple disciplines. Its unique structural features enable diverse applications ranging from drug development to advanced materials engineering. As research continues to uncover new methodologies and applications, this compound is poised to remain a pivotal reagent in both academic and industrial laboratories worldwide.

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